molecular formula C14H12N2O2S B3285661 N-benzyl-3-cyanobenzenesulfonamide CAS No. 808761-46-8

N-benzyl-3-cyanobenzenesulfonamide

Cat. No.: B3285661
CAS No.: 808761-46-8
M. Wt: 272.32 g/mol
InChI Key: NKKNFGXJEKBOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-cyanobenzenesulfonamide is a chemical compound with the molecular formula C14H12N2O2S and a molecular weight of 272.32 g/mol It is characterized by the presence of a benzyl group attached to a 3-cyanobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-cyanobenzenesulfonamide can be synthesized through a reaction involving 3- or 4-cyanobenzenesulfonyl chloride and an amine in the presence of pyridine. The general procedure involves stirring a mixture of 3- or 4-cyanobenzenesulfonyl chloride (605 mg, 3 mmol), the amine (3.3 mmol), and pyridine (736 mg, 9.3 mmol) overnight at room temperature in anhydrous dichloromethane (40 mL) . After the reaction, the solvent is removed under reduced pressure, and the product is purified by flash column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route described above can be scaled up for industrial purposes. The use of standard organic synthesis equipment and techniques, such as large-scale reactors and automated chromatography systems, can facilitate the production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-cyanobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

N-benzyl-3-cyanobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-cyanobenzenesulfonamide
  • N-methyl-3-cyanobenzenesulfonamide
  • N-ethyl-3-cyanobenzenesulfonamide

Uniqueness

N-benzyl-3-cyanobenzenesulfonamide is unique due to its specific structural features, such as the position of the cyano group and the presence of the benzyl group. These structural characteristics can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-benzyl-3-cyanobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c15-10-13-7-4-8-14(9-13)19(17,18)16-11-12-5-2-1-3-6-12/h1-9,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKNFGXJEKBOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzylamine (1.17 g, 10 mmol) was added to a solution of 3-cyanobenzene sulphonyl chloride (2 g, 10 mmol) and triethylamine (3.45 ml, 25 mmol) in tetrahydrofuran (30 ml) and the mixture stirred at room temperature for 18 hours. The mixture was diluted with water (30 ml), and extracted with ethyl acetate (50 ml). The organic extract was dried over sodium sulphate and evaporated under reduced pressure to give the title compound as a solid, 2.53 g.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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